Laurícolactona A

Descripción general

Descripción

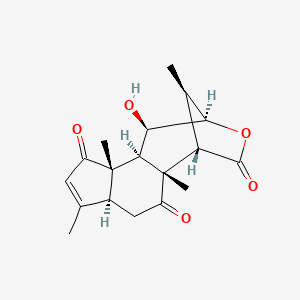

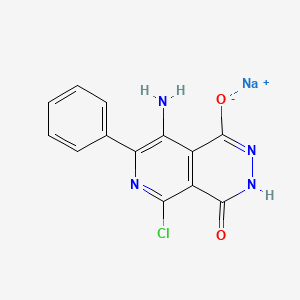

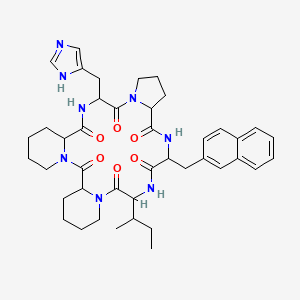

Laurycolactone A is a quassinoid compound with a C18 basic skeletonThis compound is part of a group of bioactive compounds known for their diverse pharmacological properties, including antimalarial, cytotoxic, and antiulcer activities .

Aplicaciones Científicas De Investigación

Laurycolactone A has several scientific research applications, including:

Chemistry: Used as a model compound for studying quassinoid synthesis and reactivity.

Biology: Investigated for its cytotoxic effects on cancer cells and its potential as an antimalarial agent.

Medicine: Explored for its antiulcer, antipyretic, and aphrodisiac properties.

Industry: Utilized in the development of dietary supplements and traditional medicines.

Mecanismo De Acción

Mode of Action

Quassinoids, the class of compounds to which laurycolactone a belongs, are known to interact with various molecular targets and induce changes in cellular processes .

Biochemical Pathways

Quassinoids are known to affect several molecular targets and pathways, such as phosphoinositide 3-kinase/akt/mammalian target of rapamycin, p53, nuclear factor-κb, and p38 . They are also involved in caspase-mediated apoptosis and mitogen-activated protein kinase-associated inflammatory pathways .

Result of Action

Quassinoids are known for their diverse pharmacological properties, including anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective effects .

Action Environment

The extraction methods and conditions can significantly affect the yield and concentration of bioactive compounds from eurycoma longifolia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Laurycolactone A can be synthesized through various organic synthesis routes. The synthesis typically involves the formation of the lactone ring and the introduction of functional groups characteristic of quassinoids. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of Laurycolactone A involves the extraction from Eurycoma longifolia using conventional and non-conventional methods. Conventional methods include maceration, reflux, and Soxhlet extraction, while non-conventional methods involve microwave and ultrasonic-assisted extraction. These methods aim to maximize the yield and concentration of Laurycolactone A .

Análisis De Reacciones Químicas

Types of Reactions: Laurycolactone A undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various hydroxylated, carbonylated, or substituted derivatives of Laurycolactone A .

Comparación Con Compuestos Similares

Laurycolactone A is compared with other similar compounds, such as:

Laurycolactone B: Another quassinoid with a similar structure but different functional groups.

Eurycomalide A: A related compound with a C19 skeleton.

Eurycomalactone: Another quassinoid with a C19 basic skeleton.

Uniqueness: Laurycolactone A is unique due to its specific C18 skeleton and the presence of distinct functional groups that contribute to its diverse pharmacological properties .

Propiedades

IUPAC Name |

(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYBZQLVYRBSPT-ZICNYRAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234898 | |

| Record name | Laurycolactone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85643-76-1 | |

| Record name | Laurycolactone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurycolactone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Laurycolactone A and where is it found?

A1: Laurycolactone A is a C18 quassinoid [] found in Eurycoma longifolia Jack, a plant traditionally used in Southeast Asia for its medicinal properties [, , ].

Q2: What other compounds are commonly found alongside Laurycolactone A in Eurycoma longifolia?

A2: Eurycoma longifolia contains a diverse array of phytochemicals. In addition to Laurycolactone A, researchers have identified other quassinoids like eurycomanone, 13a(21)-epoxyeurycomanone, longilactone14, 15s-dihydroxyklaineanone, 6a-hydroxyeurycomalactone, eurycomalide B, and laurycolactone B []. Alkaloids like scopoletin, 9-methoxycanthin-6-one, 7-methoxy-β-carbolin-1-propionic acid, and 7-methoxyinfractin have also been isolated [].

Q3: Has the structure of Laurycolactone A been confirmed?

A3: Yes, the structure of Laurycolactone A, along with its closely related compound Laurycolactone B, was elucidated and confirmed using X-ray analysis [].

Q4: Are there any studies investigating the extraction of Laurycolactone A from Eurycoma longifolia?

A4: While specific research on Laurycolactone A extraction is limited, a study explored accelerated aqueous extraction of various bioactive compounds from Eurycoma longifolia, including Laurycolactone A []. The research optimized extraction parameters like temperature and time to efficiently isolate these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B608419.png)

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

![(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B608427.png)